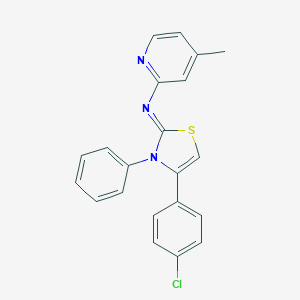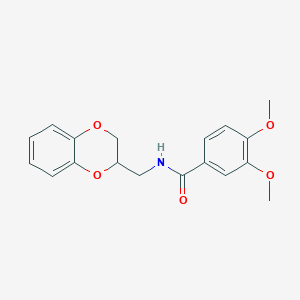![molecular formula C25H22N2O6 B458579 2-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID](/img/structure/B458579.png)
2-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Formation of the Methoxybenzoyl Intermediate: This involves the reaction of 4-methoxybenzoic acid with suitable reagents to form the methoxybenzoyl intermediate.
Coupling with Amino Compounds: The intermediate is then coupled with amino compounds under controlled conditions to form the desired product.
Final Cyclization and Purification: The final step involves cyclization and purification to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoic acid: Shares the methoxybenzoyl group but lacks the additional aromatic rings and functional groups.
4-methoxyphenylpropanoic acid: Similar in structure but differs in the position and type of functional groups.
Uniqueness
2-[(2Z)-3-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler analogs. This complexity allows for a broader range of interactions and applications.
Properties
Molecular Formula |
C25H22N2O6 |
|---|---|
Molecular Weight |
446.5g/mol |
IUPAC Name |
2-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C25H22N2O6/c1-32-18-11-7-16(8-12-18)15-22(27-23(28)17-9-13-19(33-2)14-10-17)24(29)26-21-6-4-3-5-20(21)25(30)31/h3-15H,1-2H3,(H,26,29)(H,27,28)(H,30,31)/b22-15- |
InChI Key |
CNJKNYMSRBTEAR-JCMHNJIXSA-N |
SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2C(=O)O)NC(=O)C3=CC=C(C=C3)OC |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=CC=C2C(=O)O)\NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2C(=O)O)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B458498.png)
![3-(4-METHOXYPHENYL)-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B458503.png)
![ethyl 2-[(11-benzyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B458506.png)

![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetonitrile](/img/structure/B458508.png)
![11-benzyl-5-phenacylsulfanyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458509.png)
![2-[3-(4-methylphenyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl]sulfanylacetonitrile](/img/structure/B458511.png)
![2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetonitrile](/img/structure/B458515.png)
![3-phenyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B458516.png)
![3-(4-methylphenyl)-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B458518.png)
![3-phenyl-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B458519.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(cyclopentylmethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B458520.png)
![3-(4-methoxyphenyl)-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B458521.png)
